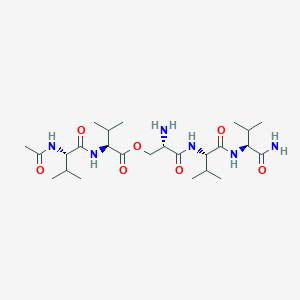
L-Valinamide, O-(N-acetyl-L-valyl-L-valyl)-L-seryl-L-valyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Valinamide, O-(N-acetyl-L-valyl-L-valyl)-L-seryl-L-valyl- is a complex peptide compound Peptides are short chains of amino acids linked by peptide bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Valinamide, O-(N-acetyl-L-valyl-L-valyl)-L-seryl-L-valyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using coupling reagents like HBTU or DIC.
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often using automated peptide synthesizers to streamline the process.
Chemical Reactions Analysis
Types of Reactions
L-Valinamide, O-(N-acetyl-L-valyl-L-valyl)-L-seryl-L-valyl- can undergo various chemical reactions, including:
Oxidation: This reaction can modify the serine residue, potentially forming a hydroxyl group.
Reduction: Reduction reactions can target any disulfide bonds if present.
Substitution: Amino acid residues can be substituted to create analogs of the peptide.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents under controlled pH and temperature.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated peptides, while substitution can produce peptide analogs with different amino acid sequences.
Scientific Research Applications
L-Valinamide, O-(N-acetyl-L-valyl-L-valyl)-L-seryl-L-valyl- has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in vaccine development.
Industry: Utilized in the production of high-purity peptides for research and pharmaceutical applications.
Mechanism of Action
The mechanism of action of L-Valinamide, O-(N-acetyl-L-valyl-L-valyl)-L-seryl-L-valyl- involves its interaction with specific molecular targets. These interactions can include binding to enzymes, receptors, or other proteins, influencing various biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- L-Valinamide, N-acetyl-L-valyl-L-valyl-L-valyl-L-valyl-D-prolylglycyl-L-valyl-L-valyl-L-valyl-
- N-Acetyl-L-valyl-L-valyl-L-valyl-L-valyl-L-valyl-N-methyl-L-valinamide
Uniqueness
L-Valinamide, O-(N-acetyl-L-valyl-L-valyl)-L-seryl-L-valyl- is unique due to its specific sequence and structure, which confer distinct biochemical properties. Its combination of multiple valine residues and a serine residue, along with an acetyl group, differentiates it from other peptides with similar sequences but different functional groups or amino acid compositions.
Properties
CAS No. |
675145-20-7 |
|---|---|
Molecular Formula |
C25H46N6O7 |
Molecular Weight |
542.7 g/mol |
IUPAC Name |
[(2S)-2-amino-3-[[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-oxopropyl] (2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-3-methylbutanoate |
InChI |
InChI=1S/C25H46N6O7/c1-11(2)17(21(27)33)29-24(36)19(13(5)6)30-22(34)16(26)10-38-25(37)20(14(7)8)31-23(35)18(12(3)4)28-15(9)32/h11-14,16-20H,10,26H2,1-9H3,(H2,27,33)(H,28,32)(H,29,36)(H,30,34)(H,31,35)/t16-,17-,18-,19-,20-/m0/s1 |
InChI Key |
JXNZADFVRWAEQR-HVTWWXFQSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](COC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)C)N |
Canonical SMILES |
CC(C)C(C(=O)N)NC(=O)C(C(C)C)NC(=O)C(COC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















